Lisaftoclax

Content Navigation

Avoid 5-week Venetoclax ramp-up in leukemia models. Lisaftoclax (APG-2575) overcomes BCS Class IV PK barriers:

- Sub-nM BCL-2 inhibitor with linear dose-exposure

- Rapid daily ramp-up, no Tumor Lysis Syndrome

- 4-6 h half-life for streamlined combination BTK/CD20 antibody studies

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

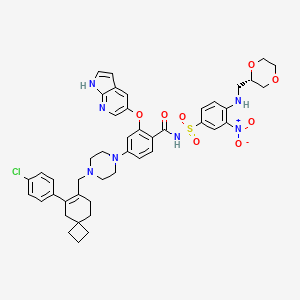

Lisaftoclax (APG-2575), CAS 2180923-05-9, is an orally bioavailable, highly selective BCL-2 homology domain 3 (BH3) mimetic inhibitor. Engineered as a next-generation alternative to first-in-class BCL-2 inhibitors, it binds to BCL-2 with sub-nanomolar affinity (Ki < 0.1 nM) and disrupts BCL-2:BIM complexes to trigger BAX/BAK-dependent apoptosis [1]. In procurement and preclinical selection contexts, Lisaftoclax is prioritized over earlier analogs because of its optimized structural profile—specifically the replacement of a dimethyl group with a cyclobutyl ring and a tetrahydro-2H-pyran group with a 1,4-dioxan ring. These modifications resolve critical pharmacokinetic and toxicity bottlenecks, offering linear dose-exposure and a significantly reduced half-life that streamlines in vivo dosing protocols and combination therapy workflows [2].

Research Fit

References

- [1] Deng et al., 'Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy,' Clin Cancer Res 28(24):5455-5468, 2022.

- [2] Ailawadhi et al., 'First-in-human study of lisaftoclax (APG-2575), a novel BCL-2 inhibitor (BCL-2i), in patients (pts) with relapsed/refractory (R/R) CLL and other hematologic malignancies (HMs),' J Clin Oncol 39, 2021 (suppl 15; abstr 7502).

Substituting Lisaftoclax with first-generation BCL-2 inhibitors like Venetoclax introduces severe pharmacokinetic and logistical liabilities in advanced research and clinical models. Venetoclax is a Biopharmaceutics Classification System (BCS) Class IV compound characterized by poor aqueous solubility and low permeability, resulting in an absolute bioavailability of approximately 5% and non-linear pharmacokinetics at higher doses [1]. Furthermore, the prolonged half-life and specific binding profile of Venetoclax create a high risk of Tumor Lysis Syndrome (TLS) in high-tumor-burden models, mandating a resource-intensive, five-week gradual dose ramp-up protocol[2]. Lisaftoclax overcomes these exact limitations; its optimized solubility and shorter half-life (4–6 hours) enable predictable, linear dose-proportionality and permit a rapid, daily dose ramp-up schedule without triggering clinical TLS [3]. Consequently, using generic or older BCL-2 inhibitors fails to replicate the operational efficiency and safety profile required for modern combination therapy studies.

Substitution Risk Assessment

References

- [1] Loriot et al., 'Phase Ib study of enzalutamide with venetoclax in patients with metastatic castration-resistant prostate cancer,' Invest New Drugs 39(4):1043-1053, 2021.

- [2] Ailawadhi et al., 'First-in-human study of lisaftoclax (APG-2575), a novel BCL-2 inhibitor (BCL-2i), in patients (pts) with relapsed/refractory (R/R) CLL and other hematologic malignancies (HMs),' J Clin Oncol 39, 2021 (suppl 15; abstr 7502).

- [3] Ascentage Pharma, 'Live from ASH 2024 | Ascentage Pharma's Bcl-2 Inhibitor Lisaftoclax in Combinations Demonstrates Potential Clinical Benefit in Patients with Prior Exposure to Venetoclax,' Press Release, Dec 10, 2024.

Pharmacokinetic Linearity and Bioavailability

A fundamental differentiator for Lisaftoclax is its predictable pharmacokinetic (PK) profile compared to older BCL-2 inhibitors. Venetoclax, a BCS Class IV drug, suffers from solubility-limited absorption, yielding only ~5% absolute bioavailability and non-linear PK saturation at elevated doses [1]. In contrast, in vivo human and mammalian PK profiling demonstrates that Lisaftoclax maintains linear exposure increases across a broad dosing range from 20 mg up to 1,200 mg [2]. Furthermore, Lisaftoclax exhibits an average half-life of 4 to 6 hours, preventing the excessive drug accumulation seen with longer-acting analogs[2].

| Evidence Dimension | Dose-exposure linearity and half-life |

| Target Compound Data | Linear PK exposure from 20 mg to 1,200 mg; half-life of 4-6 hours |

| Comparator Or Baseline | Venetoclax (BCS Class IV, ~5% bioavailability, non-linear PK at high doses) |

| Quantified Difference | Strict dose-proportionality up to 1,200 mg vs. solubility-limited saturation |

| Conditions | In vivo mammalian pharmacokinetic profiling |

Predictable linear pharmacokinetics ensure reliable, reproducible dosing in preclinical models without the solubility-driven absorption bottlenecks that complicate studies using older BCL-2 inhibitors.

TLS Mitigation and Dosing Logistics

The procurement of Lisaftoclax is heavily driven by its operational advantages in high-tumor-burden models. Venetoclax requires a mandatory, gradual 5-week dose ramp-up protocol to mitigate the severe risk of Tumor Lysis Syndrome (TLS), imposing heavy laboratory monitoring and logistical burdens [1]. Due to its optimized half-life and rapid clearance, Lisaftoclax allows for an accelerated daily ramp-up schedule (e.g., reaching the target dose in just 7-8 days) [2]. Clinical and preclinical data show that even with this rapid daily escalation to doses up to 1,200 mg/day, the incidence of clinical TLS remains near zero (0-1.1%) [2].

| Evidence Dimension | Dose ramp-up duration and TLS incidence |

| Target Compound Data | 1-week daily ramp-up schedule; 0-1.1% clinical TLS incidence |

| Comparator Or Baseline | Venetoclax (5-week weekly ramp-up schedule; high TLS risk requiring intensive monitoring) |

| Quantified Difference | 80% reduction in ramp-up time with near-zero TLS incidence |

| Conditions | High-tumor-burden hematologic models (CLL/SLL) |

The ability to use a rapid daily ramp-up drastically reduces logistical overhead, animal handling time, and monitoring costs in complex in vivo efficacy studies.

Target Binding Affinity and Apoptotic Potency

Lisaftoclax achieves robust target engagement without sacrificing the potency established by benchmark inhibitors. Biochemical binding assays confirm that Lisaftoclax selectively binds to BCL-2 with a Ki of < 0.1 nM and an IC50 of approximately 2 nM. It rapidly disrupts BCL-2:BIM complexes, compromising mitochondrial outer membrane potential and inducing BAX/BAK-dependent apoptosis within 2 hours of exposure [1]. While Navitoclax (ABT-263) also shows high potency, it suffers from dose-limiting thrombocytopenia due to BCL-xL inhibition; Lisaftoclax maintains ultra-high BCL-2 potency while offering a highly favorable selectivity profile optimized for hematologic targeting [1].

| Evidence Dimension | BCL-2 target binding affinity (Ki) |

| Target Compound Data | Ki < 0.1 nM; IC50 ~2 nM |

| Comparator Or Baseline | Standard BH3 mimetics (e.g., Navitoclax, Venetoclax) |

| Quantified Difference | Sub-nanomolar target engagement comparable to or exceeding first-generation benchmarks |

| Conditions | Biochemical binding assays and mitochondrial BH3 profiling |

Confirms that the pharmacokinetic and safety improvements of Lisaftoclax do not come at the cost of target potency, ensuring maximum apoptotic efficacy in BCL-2-dependent models.

Next-Generation Hematologic Oncology Modeling

Ideal for in vivo xenograft models of Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) where researchers must avoid the resource-intensive 5-week dose ramp-up required by Venetoclax. The daily ramp-up capability of Lisaftoclax streamlines animal study timelines and reduces handling overhead[1].

Combination Therapy Development

Highly suited for combination studies with BTK inhibitors (e.g., acalabrutinib) or CD20 antibodies (rituximab). Its shorter half-life and lower incidence of severe neutropenia prevent the compounding toxicities and drug-drug interaction bottlenecks typical of older BCL-2 inhibitors [2].

Overcoming Venetoclax Resistance

Applied in mechanistic research focusing on BCL-2 mutations or resistance pathways where first-generation inhibitors fail to maintain sufficient target engagement or exhibit solubility-limited therapeutic windows [3].

Application Fit Matrix

References

- [1] Ailawadhi et al., 'Trial in Progress: Phase 1b Study of Lisaftoclax (APG-2575) As a Single Agent or Combined with Other Therapeutic Agents in Patients with Relapsed and/or Refractory Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (R/R CLL/SLL),' Blood 138(Supplement 1):1554, 2021.

- [2] Ascentage Pharma, 'Live from ASH 2024 | Ascentage Pharma's Bcl-2 Inhibitor Lisaftoclax in Combinations Demonstrates Potential Clinical Benefit in Patients with Prior Exposure to Venetoclax,' Press Release, Dec 10, 2024.

- [3] Deng et al., 'Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy,' Clin Cancer Res 28(24):5455-5468, 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types